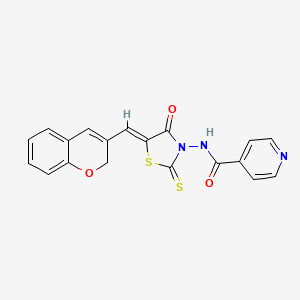

(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-N-(5-((2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide” is a heterocyclic bioactive compound . It has a molecular formula of C19H13N3O3S2 and a molecular weight of 395.45.

Synthesis Analysis

This compound can be synthesized from isoniazid (INH). The process involves the reaction of isoniazid with appropriate benzaldehyde to produce N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases). These are then subjected to cyclocondensation with thiolactic acid to obtain the final product .Molecular Structure Analysis

The structures of these compounds were established by IR, 1H NMR, and mass spectroscopy data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of imine Schiff’s bases through the reaction of isoniazid with benzaldehyde, followed by cyclocondensation with thiolactic acid .Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H13N3O3S2 and a molecular weight of 395.45. Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación

- Significance : The discovery that TLR2/1 activation induces cancer cell pyroptosis (inflammatory cell death) highlights potential applications in future cancer therapies .

- Future Prospects : TLR2/1 agonists like WYJ-2 hold promise for cancer treatment by inducing cancer cell death .

Immunomodulation and Toll-Like Receptor (TLR) Activation

Anticancer Activity

Medicinal Chemistry and Drug Design

Mecanismo De Acción

Direcciones Futuras

One of the derivatives of this compound, N- (2- (4-hydroxy- 3-methoxyphenyl)-5-methyl-4-oxothiazolidin-3-yl) isonicotinamide, has shown promising antimycobacterial activity with a MIC of 25 μg/mL against M. tuberculosis. Based on these preliminary results, this compound can be considered as a promising lead antimycobacterial compound for further optimization .

Propiedades

IUPAC Name |

N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S2/c23-17(13-5-7-20-8-6-13)21-22-18(24)16(27-19(22)26)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-10H,11H2,(H,21,23)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCNQIOLVJJAG-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)

![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)